(2,4-Bis(difluoromethoxy)phenyl)methanamine
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Overview
Description
[2,4-bis(difluoromethoxy)phenyl]methanamine is a chemical compound with the molecular formula C9H10ClF4NO2. It is known for its unique structure, which includes two difluoromethoxy groups attached to a phenyl ring, and a methanamine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4-bis(difluoromethoxy)phenyl]methanamine typically involves the reaction of 2,4-difluoromethoxybenzene with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the methanamine group.
Industrial Production Methods
In an industrial setting, the production of [2,4-bis(difluoromethoxy)phenyl]methanamine may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
[2,4-bis(difluoromethoxy)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylmethanamine derivatives.
Scientific Research Applications
[2,4-bis(difluoromethoxy)phenyl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2,4-bis(difluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- [2,4-difluoromethoxy]phenylmethanamine
- [2,4-dimethoxy]phenylmethanamine
- [2,4-dichloromethoxy]phenylmethanamine
Uniqueness
[2,4-bis(difluoromethoxy)phenyl]methanamine is unique due to the presence of two difluoromethoxy groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9F4NO2 |
---|---|
Molecular Weight |
239.17 g/mol |
IUPAC Name |
[2,4-bis(difluoromethoxy)phenyl]methanamine |
InChI |
InChI=1S/C9H9F4NO2/c10-8(11)15-6-2-1-5(4-14)7(3-6)16-9(12)13/h1-3,8-9H,4,14H2 |
InChI Key |
UDENCIYMRAJLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)CN |
Origin of Product |
United States |
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